In Silico and Class-Level Evidence for Kinase and Viral Enzyme Targeting
The 3,5-disubstituted pyridine-2(1H)-one scaffold, of which 5-amino-1-ethyl-3-methylpyridin-2(1H)-one is a representative member, has been experimentally validated as a core structure for inhibiting p38α MAPK, a key kinase involved in inflammatory signaling and mechanical allodynia [1]. While specific IC50 data for this exact compound are not publicly available, research on closely related 3,5-disubstituted derivatives demonstrates that this substitution pattern is essential for kinase inhibitory activity. Furthermore, the broader pyridin-2(1H)-one class has shown activity against HIV-1 integrase and non-nucleoside reverse transcriptase (NNRTI) with IC50 values as low as 19 nM for optimized analogs, indicating that the scaffold is capable of potent antiviral activity [2]. The 5-amino substituent in particular is a known hydrogen-bond donor that can engage key residues in kinase active sites, as demonstrated in TRK inhibitor programs .
| Evidence Dimension | Target Engagement Potential |
|---|---|
| Target Compound Data | Part of the 3,5-disubstituted pyridine-2(1H)-one class validated as p38α MAPK inhibitors [1] |
| Comparator Or Baseline | Unsubstituted or mono-substituted pyridin-2(1H)-ones lacking this specific substitution pattern |
| Quantified Difference | Not quantified; class-level validation |
| Conditions | Literature-reported experimental validation in kinase inhibition assays |
Why This Matters
This class-level evidence supports the selection of this scaffold for kinase inhibitor development, whereas unvalidated or differently substituted analogs lack this demonstrated target class engagement.
- [1] HAL Open Science. HAL TEI export of hal-03334145: 3,5-disubstituted pyridine-2(1H)-one derivatives. View Source
- [2] Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. RSC Advances, 2015. View Source
